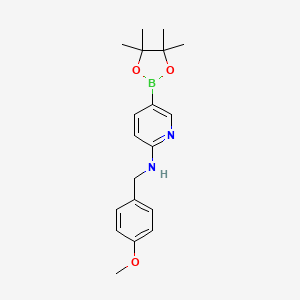

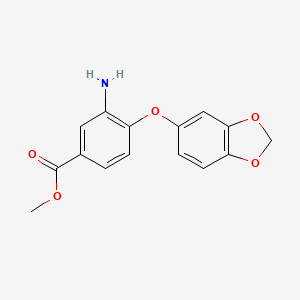

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate

説明

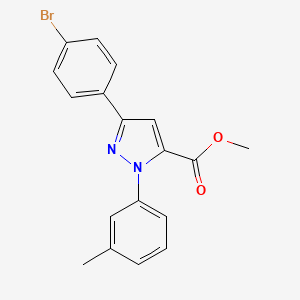

“Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate” is a chemical compound with the molecular formula C15H13NO5 .

Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 aromatic primary amine, and 3 ethers .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 430.5±45.0 °C, and its predicted density is 1.359±0.06 g/cm3 .科学的研究の応用

-

Synthesis of Methyl Benzoates

- Field : Green Chemistry

- Summary : Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds have low toxicity and are mainly used in scents and as solvents .

- Methods : The process involves the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . This is reported for the first time .

- Results : The study determined that zirconium metal catalysts with fixed Ti had the best activity . The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied .

-

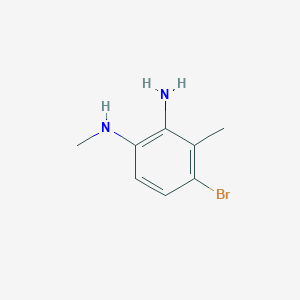

Synthesis of Gefitinib

- Field : Pharmaceutical Engineering

- Summary : Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

- Methods : The synthesis of gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

- Results : This novel synthetic route produced overall yields as high as 37.4% .

-

Synthesis of 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal

- Field : Materials Science

- Summary : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method .

- Methods : The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .

- Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically and the results are reported in this paper .

-

Methyl 3-Amino-4-methylbenzoate

- Field : Chemical Industry

- Summary : Methyl 3-Amino-4-methylbenzoate is a chemical compound with the molecular formula C9H11NO2 .

- Methods : This compound can be produced in a laboratory setting, though the specific methods of synthesis are not detailed .

- Results : This compound is available for purchase and use in various applications, though specific results or outcomes are not provided .

特性

IUPAC Name |

methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-18-15(17)9-2-4-12(11(16)6-9)21-10-3-5-13-14(7-10)20-8-19-13/h2-7H,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDKIWQQWSILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate | |

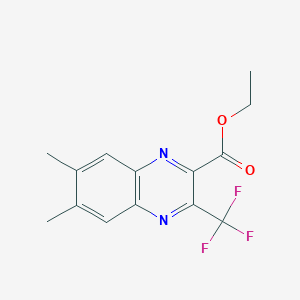

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

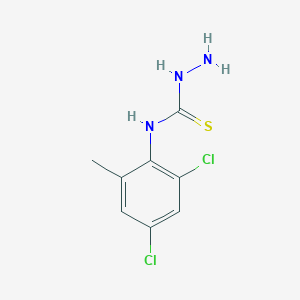

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)